(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate
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Overview
Description
tert-Butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: It can participate in nucleophilic substitution reactions with reagents like RLi or RMgX.
Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases like LDA for nucleophilic additions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action for this compound involves the cleavage of the tert-butyl carbamate group under acidic conditions, leading to the formation of a free amine . This process is facilitated by the stability of the tert-butyl carbocation, which is a key intermediate in the reaction . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other carbamates like tert-butyl carbamate and tert-butyl carbanilate . Compared to these, tert-Butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate is unique due to its complex structure and specific functional groups, which confer distinct reactivity and applications.
Conclusion
tert-Butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and beyond.
Properties
Molecular Formula |
C14H18BrN3O4 |
---|---|
Molecular Weight |
372.21 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-7-bromo-5-methyl-4-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazepin-3-yl]carbamate |
InChI |
InChI=1S/C14H18BrN3O4/c1-14(2,3)22-13(20)16-8-7-21-9-5-6-10(15)17-11(9)18(4)12(8)19/h5-6,8H,7H2,1-4H3,(H,16,20)/t8-/m0/s1 |
InChI Key |
XHOCNHPYFPRCJN-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C(N=C(C=C2)Br)N(C1=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(N=C(C=C2)Br)N(C1=O)C |
Origin of Product |
United States |
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